molecular formula C8H6Cl2N2O2 B7691975 N'-(3,5-dichlorophenyl)oxamide

N'-(3,5-dichlorophenyl)oxamide

Cat. No.: B7691975
M. Wt: 233.05 g/mol
InChI Key: OHLHHIUFBNCJCC-UHFFFAOYSA-N
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Description

N'-(3,5-Dichlorophenyl)oxamide is a substituted oxamide derivative featuring a 3,5-dichlorophenyl group attached to one of the nitrogen atoms of the oxamide backbone (ethanediamide). Oxamides are known for their role in synthesizing high-performance polymers due to their thermal stability and rigidity . The dichlorophenyl substituent likely enhances electronic properties and intermolecular interactions, making it a candidate for specialized material applications.

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-4-1-5(10)3-6(2-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLHHIUFBNCJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dichlorophenyl)oxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with oxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:

3,5-dichlorobenzoyl chloride+oxamideN’-(3,5-dichlorophenyl)oxamide+HCl\text{3,5-dichlorobenzoyl chloride} + \text{oxamide} \rightarrow \text{N'-(3,5-dichlorophenyl)oxamide} + \text{HCl} 3,5-dichlorobenzoyl chloride+oxamide→N’-(3,5-dichlorophenyl)oxamide+HCl

Industrial Production Methods

Industrial production of N’-(3,5-dichlorophenyl)oxamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dichlorophenyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional oxygen atoms, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N’-(3,5-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Research Findings and Implications

Structural Trade-offs: Mono-substituted oxamides balance reactivity and steric effects, making them more viable for industrial use than bis-substituted analogs.

Synthetic Accessibility : Oxadiazine synthesis employs specialized dehydrosulfurization, whereas amides may require milder conditions, favoring scalability.

Thermal Properties : Phthalimide-based polymers outperform oxamides in thermal stability, but oxamides may excel in solubility-driven applications .

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